Cas no 2503155-41-5 (Bicyclo[3.2.0]heptane-6-carboxylic acid, 7-(chlorosulfonyl)-, methyl ester, (1S,5R,6R,7S)-)

Technical Introduction: Bicyclo[3.2.0]heptane-6-carboxylic acid, 7-(chlorosulfonyl)-, methyl ester, (1S,5R,6R,7S)- is a stereochemically defined bicyclic sulfonyl chloride ester with applications in synthetic organic chemistry and pharmaceutical intermediates. Its rigid bicyclic framework and functional groups (carboxylic acid derivative and chlorosulfonyl moiety) make it a versatile building block for stereoselective synthesis. The (1S,5R,6R,7S) configuration ensures high enantiopurity, critical for chiral molecule development. The chlorosulfonyl group offers reactivity for nucleophilic substitution, while the methyl ester enhances solubility and handling. This compound is particularly valuable in constructing complex molecular architectures with precise stereocontrol, such as bioactive compounds or catalysts.
Bicyclo[3.2.0]heptane-6-carboxylic acid, 7-(chlorosulfonyl)-, methyl ester, (1S,5R,6R,7S)- structure
2503155-41-5 structure
Product Name:Bicyclo[3.2.0]heptane-6-carboxylic acid, 7-(chlorosulfonyl)-, methyl ester, (1S,5R,6R,7S)-
CAS No:2503155-41-5
MF:C9H13ClO4S
MW:252.715121030807
CID:6056945
PubChem ID:155822566
Update Time:2025-06-14

Bicyclo[3.2.0]heptane-6-carboxylic acid, 7-(chlorosulfonyl)-, methyl ester, (1S,5R,6R,7S)- Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[3.2.0]heptane-6-carboxylic acid, 7-(chlorosulfonyl)-, methyl ester, (1S,5R,6R,7S)-
    • (1S,5R,6R,7S)-Methyl 7-(chlorosulfonyl)bicyclo[3.2.0]heptane-6-carboxylate
    • Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate
    • EN300-27146841
    • 2503155-41-5
    • rac-methyl (1R,5S,6S,7R)-7-(chlorosulfonyl)bicyclo[3.2.0]heptane-6-carboxylate
    • Inchi: 1S/C9H13ClO4S/c1-14-9(11)7-5-3-2-4-6(5)8(7)15(10,12)13/h5-8H,2-4H2,1H3/t5-,6+,7+,8+/m1/s1
    • InChI Key: IWGWVIKJLGHJMU-KVPKETBZSA-N
    • SMILES: [C@]12([H])[C@]([H])([C@H](C(OC)=O)[C@H]1S(Cl)(=O)=O)CCC2

Computed Properties

  • Exact Mass: 252.0223078g/mol
  • Monoisotopic Mass: 252.0223078g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 372
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 68.8Ų

Experimental Properties

  • Density: 1.42±0.1 g/cm3(Predicted)
  • Boiling Point: 338.8±21.0 °C(Predicted)

Bicyclo[3.2.0]heptane-6-carboxylic acid, 7-(chlorosulfonyl)-, methyl ester, (1S,5R,6R,7S)- Pricemore >>

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Additional information on Bicyclo[3.2.0]heptane-6-carboxylic acid, 7-(chlorosulfonyl)-, methyl ester, (1S,5R,6R,7S)-

Research Brief on Bicyclo[3.2.0]heptane-6-carboxylic acid, 7-(chlorosulfonyl)-, methyl ester, (1S,5R,6R,7S)- (CAS: 2503155-41-5)

The compound Bicyclo[3.2.0]heptane-6-carboxylic acid, 7-(chlorosulfonyl)-, methyl ester, (1S,5R,6R,7S)- (CAS: 2503155-41-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel bioactive molecules. Its bicyclic structure, combined with the chlorosulfonyl and methyl ester functional groups, offers a versatile scaffold for further chemical modifications. Researchers have successfully utilized this compound in the development of enzyme inhibitors, particularly targeting proteases and kinases involved in inflammatory and oncogenic pathways.

One of the most notable advancements is the compound's application in the synthesis of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Bicyclo[3.2.0]heptane-6-carboxylic acid, 7-(chlorosulfonyl)-, methyl ester, (1S,5R,6R,7S)- exhibited potent inhibitory activity against specific tyrosine kinases, with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for the development of targeted cancer therapies.

In addition to its kinase inhibitory properties, recent research has explored the compound's utility in prodrug design. The chlorosulfonyl group provides a reactive site for conjugation with various drug molecules, enabling the development of prodrugs with improved bioavailability and targeted delivery. A study published in Bioorganic & Medicinal Chemistry Letters in early 2024 reported the successful conjugation of this compound with a known anti-inflammatory agent, resulting in a prodrug with enhanced tissue specificity and reduced systemic toxicity.

Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic and pharmacodynamic properties. Current research efforts are focused on structural modifications to improve solubility and metabolic stability while retaining its biological activity. Computational modeling and structure-activity relationship (SAR) studies are being employed to guide these optimizations.

In conclusion, Bicyclo[3.2.0]heptane-6-carboxylic acid, 7-(chlorosulfonyl)-, methyl ester, (1S,5R,6R,7S)- (CAS: 2503155-41-5) represents a promising scaffold for the development of novel therapeutic agents. Its versatility in chemical modifications and demonstrated biological activity make it a valuable tool in medicinal chemistry. Further research is warranted to fully explore its potential and address existing limitations.

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